1-[2-[2-(2-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]imidazole;oxalic acid
Overview
Description
1-[2-[2-(2-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]imidazole;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an imidazole ring, which is known for its biological activity, and an oxalic acid moiety, which can influence its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(2-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]imidazole;oxalic acid typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the Phenoxyethanol Intermediate: This step involves the reaction of 2-methyl-5-propan-2-ylphenol with ethylene oxide under basic conditions to form 2-(2-methyl-5-propan-2-ylphenoxy)ethanol.
Etherification: The intermediate is then reacted with 2-chloroethylimidazole in the presence of a base to form 1-[2-[2-(2-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]imidazole.
Formation of the Oxalate Salt: Finally, the imidazole derivative is reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-(2-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]imidazole;oxalic acid can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The ethoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-[2-(2-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]imidazole;oxalic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[2-[2-(2-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]imidazole;oxalic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity, while the phenoxyethanol moiety can interact with lipid membranes, affecting cell permeability and function. The oxalic acid component can enhance the solubility and bioavailability of the compound.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-[2-(2-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]piperidine
- 1-[2-[2-(2-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]morpholine
Uniqueness
1-[2-[2-(2-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]imidazole;oxalic acid is unique due to the presence of the imidazole ring, which imparts distinct biological activity compared to its piperidine and morpholine analogs. The oxalic acid moiety also differentiates it by enhancing its solubility and potential reactivity.
Properties
IUPAC Name |
1-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]imidazole;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2.C2H2O4/c1-14(2)16-5-4-15(3)17(12-16)21-11-10-20-9-8-19-7-6-18-13-19;3-1(4)2(5)6/h4-7,12-14H,8-11H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSRWLWVZCVZIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCCOCCN2C=CN=C2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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